2'-bromo-2,6-dimethoxy-1,1'-Biphenyl
Overview
Description
2'-bromo-2,6-dimethoxy-1,1'-Biphenyl is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV Activity
One significant application of biphenyl derivatives, including compounds structurally related to 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, is in anti-HIV research. A study found that certain brominated biphenyl derivatives displayed potent anti-HIV activity, suggesting their potential in developing new treatments for HIV/AIDS (Xie et al., 1995).
Novel Photochemically-Mediated Synthesis
Research has also explored the synthesis of phenanthridines through a novel photochemical process using biphenyl derivatives. This methodology, which includes using derivatives like 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde, shows promise in synthesizing complex organic compounds (Ntsimango et al., 2021).
Organometallic Chemistry
In organometallic chemistry, ortho-bromophenyllithium compounds have been synthesized and used as intermediates to create a variety of ortho-bromo substituted phenyl compounds, demonstrating the versatility of brominated biphenyls in this field (Chen et al., 1980).
Crystal Structure Influence
The impact of substituents like bromo and dimethoxy groups on the crystal structures of biphenyl compounds has been studied. These modifications can influence molecular conformation and packing, providing insights into the design of materials with desired properties (Seidel et al., 2013).
Tyrosinase Inhibition
Biphenyl derivatives are also being researched for their potential as tyrosinase inhibitors, which is important for treatments related to pigmentation disorders. Some biphenyl ester derivatives have shown significant anti-tyrosinase activities, underscoring their potential in pharmaceutical applications (Kwong et al., 2017).
Safety and Hazards
2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl is classified as a dangerous substance. It has hazard statements H318 and H410, indicating that it is harmful to aquatic life and causes serious eye damage . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOROVCYOTZRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584684 | |
Record name | 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755017-61-9 | |
Record name | 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Bromo-2,6-dimethoxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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